molecular formula C17H17F3N2O3S B605075 (R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide CAS No. 1572510-80-5

(R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Cat. No. B605075
M. Wt: 386.3892
InChI Key: BBLXLHYPDOMJMO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-423 is a novel inhibitor of hepatitis b virus pregenomic rna encapsidation

Scientific Research Applications

  • Synthesis and Fluorination Reactions : N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides, synthesized from β-amino alcohols, are used in fluorination reactions with tetrabutylammonium fluoride (TBAF) for the production of N-benzyl fluoroamines (Posakony & Tewson, 2002).

  • Ortho Deprotonation of Fluoroarenes : Studies on the ortho deprotonation of fluorobenzene derivatives, including difluorophenyl compounds, indicate the influence of substituents like trimethylsilyl groups on the reactivity and kinetics of these reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).

  • Sulfamoyl Azides and Triazoles : Sulfamoyl azides, generated from secondary amines, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, useful as intermediates in various chemical syntheses (Culhane & Fokin, 2011).

  • Sulfanilamide Derivatives and Antimicrobial Studies : Synthesis and characterization of sulfanilamide derivatives, which include similar sulfamoyl and fluoroaryl groups, have been explored for their potential antimicrobial properties (Lahtinen et al., 2014).

  • Antidiabetic Activity : Benzamide derivatives with sulfamoyl and fluorophenyl groups have been studied for their antidiabetic properties, highlighting their potential as inhibitors of α-glucosidase enzymes (Thakral, Narang, Kumar, & Singh, 2020).

  • Chiral N-Heterocyclic Carbene Complexes : Chiral oxazolidine-fused N-heterocyclic carbene complexes, involving similar structural elements, have been investigated for their utility in asymmetric transfer hydrogenation of ketones (Ramasamy, Gangwar, & Ghosh, 2017).

properties

IUPAC Name

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXLHYPDOMJMO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

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